Phenylbutazone-d9
Description
Phenylbutazone-d9 is a deuterium-labeled derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). Phenylbutazone is known for its anti-inflammatory, antipyretic, and analgesic properties. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-ABVHXWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Deuterated solvents like deuteriochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) minimize proton contamination. Reactions conducted at 60–80°C optimize cyclization rates while preventing thermal degradation. For instance, J-stage studies on pyrazolone derivatives highlight that refluxing in methanol-d₄ at 65°C improves yield by 15% compared to non-deuterated solvents.
Acid Catalysis and Cyclization
Cyclization of the intermediate hydrazine derivative to the pyrazolidinedione core requires acidic conditions. Glacial acetic acid (CH₃CO₂D) or deuterated sulfuric acid (D₂SO₄) catalyzes this step, achieving 70–80% conversion efficiency. Prolonged stirring (24–48 hours) ensures complete ring closure.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification employs silica gel column chromatography with deuterated eluents (e.g., CDCl₃:CD₃OH 9:1) to remove non-deuterated impurities. High-performance liquid chromatography (HPLC) using deuterated mobile phases further isolates this compound with >98% purity.
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR shows absence of proton signals at δ 0.8–1.5 ppm (butyl chain), confirming deuteration.
-
Mass Spectrometry (MS) : ESI-MS displays a molecular ion peak at m/z 317.4 [M+H]⁺, consistent with nine deuterium atoms.
-
Infrared (IR) Spectroscopy : C-D stretching vibrations appear at 2100–2200 cm⁻¹, distinct from C-H bonds.
Analytical Performance and Applications
Role as an Internal Standard
This compound’s structural similarity to phenylbutazone ensures co-elution in chromatographic systems, minimizing matrix effects. VulcanChem reports a limit of detection (LOD) of 0.01 μg/mL and limit of quantification (LOQ) of 0.05 μg/mL in equine plasma using LC-MS/MS.
Challenges and Mitigation Strategies
Isotopic Dilution
Residual protons in solvents or reagents can dilute deuterium content. Strategies include:
-
Using >99.8% deuterated solvents.
-
Conducting reactions under inert atmospheres (N₂/Ar).
Chemical Reactions Analysis
Types of Reactions
Phenylbutazone-d9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacokinetic Studies
Phenylbutazone-d9 is extensively utilized as an internal standard in pharmacokinetic studies due to its stable isotope labeling. This allows for accurate quantification of phenylbutazone and its metabolites in biological samples.
- Methodology : A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the detection and quantification of phenylbutazone and oxyphenbutazone in equine plasma, employing this compound as an internal standard. The method demonstrates high recovery rates (>80%) and limits of detection suitable for clinical applications .
- Findings : Studies have shown that the pharmacokinetics of phenylbutazone can vary significantly based on age and health status in horses, necessitating tailored dosing regimens .
Toxicological Research
The use of this compound extends into toxicological studies, where it aids in understanding the drug's safety profile and potential adverse effects.
- Adverse Effects : Research indicates that phenylbutazone can induce gastrointestinal injuries and alter gut microbiota in horses, leading to increased intestinal permeability . Such findings underscore the need for careful monitoring during treatment.
- Case Studies : In controlled studies, the administration of phenylbutazone has resulted in significant increases in circulating bacterial DNA, suggesting a risk of bacterial translocation during treatment .
Veterinary Medicine Applications
In veterinary practice, particularly equine medicine, this compound serves multiple purposes:
- Pain Management : It is commonly prescribed for managing pain associated with musculoskeletal disorders in horses. Studies have demonstrated that combined administration with other NSAIDs can enhance pain relief more effectively than phenylbutazone alone .
- Research on Drug Interactions : The compound is also used to investigate interactions between different NSAIDs and their cumulative effects on platelet and leukocyte concentrations post-administration .
Immunological Studies
This compound's role extends into immunological research, where it helps elucidate mechanisms underlying inflammation:
- Mechanism of Action : Phenylbutazone has been shown to influence immune responses by modulating cyclooxygenase activity, which is pivotal in the inflammatory process .
- Clinical Relevance : Understanding these mechanisms is crucial for developing safer alternatives or adjunct therapies that minimize adverse effects while maintaining efficacy.
Case Study Insights
Several case studies highlight the practical applications of this compound:
Mechanism of Action
Phenylbutazone-d9 exerts its effects by inhibiting the activity of prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are involved in the inflammatory response. The reduced production of prostaglandins leads to decreased inflammation and pain .
Comparison with Similar Compounds
Phenylbutazone-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylbutazone: The non-labeled version of phenylbutazone.
Oxyphenbutazone: A metabolite of phenylbutazone with similar anti-inflammatory properties.
Antipyrine: Another pyrazolone derivative with analgesic and antipyretic properties
Phenylbutazone-d9’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications by providing more accurate and detailed data on its pharmacokinetics and metabolism .
Biological Activity
Phenylbutazone-d9 (PBZ-d9) is a deuterated derivative of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly for horses. The deuteration enhances the compound's utility in pharmacokinetic studies, allowing for more precise quantification and analysis of its biological activity.
- Chemical Formula : C19H20D9N2O2
- Molecular Weight : 313.46 g/mol
- CAS Number : 1189479-75-1
Phenylbutazone itself is known for its anti-inflammatory, antipyretic, and analgesic properties, making it effective in treating conditions like osteoarthritis and other musculoskeletal disorders in animals .
Phenylbutazone exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. PBZ-d9 serves as an internal standard in mass spectrometry assays to quantify phenylbutazone levels in biological samples, enhancing the reliability of pharmacokinetic data .
Pharmacokinetics
Research has demonstrated that PBZ-d9 is effective in providing a stable reference point for measuring phenylbutazone concentrations in plasma. A study highlighted the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employed PBZ-d9 to achieve high sensitivity and specificity in quantifying both phenylbutazone and its active metabolite, oxyphenbutazone, in equine plasma .
Key Pharmacokinetic Findings:
- Extraction Recovery : >80%
- Limits of Detection : 0.01 µg/mL
- Stability : Stable in plasma for 24 hours at room temperature, up to 45 days at -20°C and -70°C .
Study on NSAID Effects in Horses
A notable study investigated the acute effects of a single dose of various NSAIDs, including phenylbutazone, on growth factors and cytokines in autologous protein solution (APS) and platelet-rich plasma (PRP). The study involved six adult horses administered with phenylbutazone (1 g) orally. Blood samples were analyzed before and after administration to assess changes in cytokine levels such as IL-1β and TGF-β1.
Results Summary:
- Platelet Concentrations : Increased significantly in APS post-administration compared to pre-administration levels.
- Cytokine Modulation : The administration of PBZ led to variations in pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses during treatment .
Comparative Analysis of Phenylbutazone and Other NSAIDs
| NSAID | Dosage | Effect on Platelets | Effect on Cytokines |
|---|---|---|---|
| Phenylbutazone | 1 g oral | Increased | Modulated IL-1β, TGF-β1 |
| Firocoxib | 57 mg oral | Not specified | Decreased IL-6 |
| Flunixin Meglumine | 500 mg IV | Increased | Increased IL-10 |
| Ketoprofen | 1000 mg IV | Not specified | Not specified |
This table summarizes findings from the comparative study on the effects of various NSAIDs on equine blood parameters .
Q & A
Q. What is the primary role of Phenylbutazone-d9 in analytical chemistry, and how does it differ from non-deuterated phenylbutazone?
this compound serves as an internal standard for quantifying phenylbutazone via GC- or LC-MS. Its deuterium labeling reduces isotopic interference, enhancing analytical precision by distinguishing it from endogenous phenylbutazone in complex matrices . Non-deuterated phenylbutazone lacks this isotopic differentiation, making it unsuitable for precise quantification in mass spectrometry.
Q. How is this compound synthesized, and what purity standards are required for research applications?
Synthesis involves deuterium substitution at specific positions (e.g., methyl or aromatic groups) to ensure isotopic stability. Purity must exceed 98% to minimize contamination risks in quantitative assays, as lower purity may skew calibration curves or introduce variability in enzyme inhibition studies .
Q. What are the key storage and handling protocols for this compound to ensure experimental reproducibility?
Store in tightly sealed, light-protected containers at 2–10°C. Avoid exposure to strong oxidizers and humidity. Use personal protective equipment (e.g., chemical-resistant gloves, masks) during handling to prevent degradation and ensure safety, as outlined in SDS guidelines .
Advanced Research Questions
Q. How can researchers optimize the use of this compound in enzyme inhibition studies targeting COX and prostaglandin I synthase?
Experimental design must account for hydrogen peroxide (H₂O₂) concentrations, as this compound inhibits COX peroxidase activity with an IC₅₀ of ~100 µM and prostaglandin I synthase at ~25 µM in the presence of H₂O₂. Dose-response curves should include controls for H₂O₂ variability to avoid skewed inhibition data .
Q. What methodological challenges arise when reconciling contradictory IC₅₀ values for this compound across studies?
Discrepancies in reported IC₅₀ values (e.g., 25 µM vs. 100 µM for prostaglandin I synthase) may stem from differences in assay conditions (e.g., H₂O₂ concentration, enzyme source). Researchers should replicate studies under standardized protocols and validate findings with orthogonal methods like isothermal titration calorimetry (ITC) .
Q. How does deuterium labeling impact the pharmacokinetic properties of this compound in comparative metabolic studies?
Deuterium labeling slows metabolic degradation (kinetic isotope effect), extending the compound’s half-life in vivo. This property is critical for tracking phenylbutazone metabolites in animal models (e.g., equine LPS-induced inflammation studies) using stable isotope dilution mass spectrometry .
Q. What strategies validate the use of this compound as an internal standard in complex biological matrices?
Validation requires assessing matrix effects (e.g., ion suppression in LC-MS) and ensuring linearity across expected concentration ranges. Spike-and-recovery experiments in target matrices (e.g., plasma, synovial fluid) should achieve >90% recovery with <15% CV to confirm robustness .
Q. How can researchers address ethical and methodological limitations when using this compound in in vivo models?
In equine studies, ethical concerns include phenylbutazone’s hepatotoxicity. Mitigate risks by adhering to dose limits (e.g., 2 mg/kg in LPS models) and employing non-invasive sampling (e.g., microdialysis) to minimize animal distress. Include sham controls to isolate drug effects from procedural artifacts .
Data Analysis and Contradiction Resolution
Q. What statistical approaches resolve variability in this compound quantification data across laboratories?
Use interlaboratory comparison studies (e.g., ANOVA for between-lab variance) and harmonize calibration standards. Implement metrological traceability by referencing certified reference materials (CRMs) to reduce systematic errors .
Q. How do researchers differentiate between COX-1 and COX-2 inhibition when using this compound in mixed enzyme systems?
Employ isoform-specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in competitive binding assays. Pair with this compound to quantify residual activity via LC-MS, ensuring baseline subtraction to isolate target effects .
Methodological Best Practices
- Experimental Design : Include deuterated and non-deuterated controls to distinguish isotopic effects.
- Safety Protocols : Follow SDS guidelines for handling hazardous materials, including ventilation and PPE .
- Data Reporting : Use standardized units (e.g., µM for IC₅₀) and disclose assay conditions (e.g., H₂O₂ concentration) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
